molecular formula C6H3BrClN3 B3268593 5-Amino-6-bromo-3-chloropicolinonitrile CAS No. 488713-32-2

5-Amino-6-bromo-3-chloropicolinonitrile

Cat. No. B3268593
Key on ui cas rn: 488713-32-2
M. Wt: 232.46 g/mol
InChI Key: MNUQMUBNVKZXOI-UHFFFAOYSA-N
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Patent
US07479502B2

Procedure details

Bromine (7.22 g) was added to a stirring mixture of 5-amino-3-chloro-2-cyanopyridine (4.61 g) and sodium acetate (4.81 g) in anhydrous acetic acid (150 mL) at room temperature. The mixture was stirred at 60° C. for 2 hours. The solvents and excess bromine were evaporated and the residue was recrystalliezed from ethyl acetate to give 5-amino-6-bromo-3-chloro-2-cyano-pyridine (6.23 g).
Quantity
7.22 g
Type
reactant
Reaction Step One
Quantity
4.61 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[NH2:3][C:4]1[CH:5]=[C:6]([Cl:12])[C:7]([C:10]#[N:11])=[N:8][CH:9]=1.C([O-])(=O)C.[Na+]>C(O)(=O)C>[NH2:3][C:4]1[CH:5]=[C:6]([Cl:12])[C:7]([C:10]#[N:11])=[N:8][C:9]=1[Br:1] |f:2.3|

Inputs

Step One
Name
Quantity
7.22 g
Type
reactant
Smiles
BrBr
Name
Quantity
4.61 g
Type
reactant
Smiles
NC=1C=C(C(=NC1)C#N)Cl
Name
Quantity
4.81 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents and excess bromine were evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C(=NC1Br)C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.23 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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